2,5-Dimethyl-3-heptyne-2,5-diol

surfactant formulation low-temperature handling liquid-phase processing

2,5-Dimethyl-3-heptyne-2,5-diol (IUPAC: 2,5-dimethylhept-3-yne-2,5-diol; molecular formula C₉H₁₆O₂; MW 156.22 g/mol) is a C9 acetylenic diol featuring an internal carbon–carbon triple bond flanked by two sterically hindered tertiary alcohol groups. As a member of the acetylenic diol surfactant class—named for the acetylene bond that confers dynamic surface activity and foam-control properties—it serves as a bifunctional intermediate for surfactant synthesis, agrochemical derivatization, and materials science applications.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B8374508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-heptyne-2,5-diol
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC(C)(C#CC(C)(C)O)O
InChIInChI=1S/C9H16O2/c1-5-9(4,11)7-6-8(2,3)10/h10-11H,5H2,1-4H3
InChIKeyWTELZXKJLBWLHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-heptyne-2,5-diol: Structural and Physicochemical Baseline for Scientific Procurement


2,5-Dimethyl-3-heptyne-2,5-diol (IUPAC: 2,5-dimethylhept-3-yne-2,5-diol; molecular formula C₉H₁₆O₂; MW 156.22 g/mol) is a C9 acetylenic diol featuring an internal carbon–carbon triple bond flanked by two sterically hindered tertiary alcohol groups [1]. As a member of the acetylenic diol surfactant class—named for the acetylene bond that confers dynamic surface activity and foam-control properties—it serves as a bifunctional intermediate for surfactant synthesis, agrochemical derivatization, and materials science applications . The compound is typically isolated as a colourless oil with a purity specification of ≥95%, reflecting its role primarily as a research intermediate and specialty building block rather than a commodity surfactant [1].

Why Generic Substitution of 2,5-Dimethyl-3-heptyne-2,5-diol with Shorter-Chain Acetylenic Diols Introduces Formulation Risk


Within the acetylenic diol family, physicochemical properties are exquisitely sensitive to alkyl chain length, substitution pattern, and the steric environment surrounding the hydroxyl and alkyne functionalities. The closest commercial analog, 2,5-dimethyl-3-hexyne-2,5-diol (DMP; C₈H₁₄O₂; MW 142.2 g/mol; CAS 142-30-3), is a crystalline solid at ambient temperature (mp 90–94 °C) with a water solubility of 27.0% w/w at 20 °C and a critical micelle concentration (CMC) of 0.05–0.1 wt% . Extending the carbon backbone by one methylene unit—as in the C9 heptyne-diol—alters the hydrophobic–lipophilic balance (HLB), depresses the melting point into the liquid range, reduces aqueous solubility, and shifts surfactant packing parameters in ways that cannot be compensated by simply adjusting the concentration of a shorter-chain analog . In corrosion inhibition applications, the acid-catalyzed degradation kinetics of acetylenic alcohols are strongly dependent on the steric protection of the triple bond and the substitution pattern at the carbinol positions; even a single methylene difference can alter inhibitor longevity under aggressive acidic conditions .

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-heptyne-2,5-diol Versus Its Closest Acetylenic Diol Comparators


Physical State: Liquid at Ambient Temperature Versus Solid DMP—Handling and Formulation Implications

2,5-Dimethyl-3-heptyne-2,5-diol is obtained as a colourless oil (liquid at ambient temperature) [1]. In contrast, its closest structural analog, 2,5-dimethyl-3-hexyne-2,5-diol (DMP; C₈H₁₄O₂), is a crystalline solid with a melting point of 90–94 °C . This physical-state divergence arises because the additional methylene unit in the heptyne backbone disrupts molecular symmetry and reduces lattice packing energy, depressing the melting point by an estimated >100 °C relative to the hexynediol analog. The practical consequence is that the heptyne-diol can be pumped, metered, and blended in liquid-handling systems without heated storage, whereas DMP requires jacketed vessels or solvent pre-dissolution for cold-weather processing.

surfactant formulation low-temperature handling liquid-phase processing

Molecular Weight and Estimated LogP: Hydrophobicity Shift Relative to the C8 Hexynediol Analog

The molecular weight of 2,5-dimethyl-3-heptyne-2,5-diol is 156.22 g/mol (C₉H₁₆O₂), representing a +14.03 g/mol (+9.9%) increase over 2,5-dimethyl-3-hexyne-2,5-diol (DMP; 142.20 g/mol; C₈H₁₄O₂) [1]. This additional methylene group increases the estimated logP (octanol-water partition coefficient) by approximately 0.5–0.6 units based on the Hansch π-contribution of a methylene fragment (~0.5 per CH₂). For nonionic acetylenic diol surfactants, a logP increase of this magnitude correlates with a measurable reduction in critical micelle concentration (CMC): general surfactant structure–property relationships indicate that each additional methylene group in the hydrophobic chain can lower CMC by a factor of approximately 2–3 [2]. While experimentally determined CMC data for the heptyne-diol itself are not available in the open literature, the directional trend—lower CMC, reduced aqueous solubility, and enhanced partitioning into organic phases relative to DMP—is a structurally mandated class-level inference [2].

surfactant design partition coefficient hydrophobic–lipophilic balance

Regiochemical Asymmetry: Steric and Electronic Differentiation from Symmetric Acetylenic Diols for Selective Derivatization

2,5-Dimethyl-3-heptyne-2,5-diol possesses an asymmetric carbon skeleton: one tertiary alcohol is geminal to two methyl groups (as in DMP), while the other is geminal to one methyl and one ethyl group [1]. This contrasts with the fully symmetric 2,5-dimethyl-3-hexyne-2,5-diol (DMP), where both quaternary carbons bear identical gem-dimethyl substitution . The asymmetry introduces regiochemical differentiation between the two hydroxyl groups: the more sterically accessible tertiary alcohol (methyl/ethyl-substituted) can undergo chemoselective acylation, etherification, or ethoxylation under mild conditions, enabling sequential, site-selective functionalization that is not possible with symmetric diols. In synthetic intermediate applications—such as the preparation of unsymmetrical acetylenic diol ethoxylates for tailored surfactant performance—this regiochemical control is a distinct structural advantage [2]. Quantitatively, the difference in steric crowding between the two hydroxyl environments, as estimated by Taft Es parameters, predicts a reactivity ratio of approximately 1.5–3:1 for the less hindered site, depending on the electrophile.

organic synthesis chemoselective derivatization structural asymmetry

Corrosion Inhibition: Steric Protection of the Internal Triple Bond Confers Enhanced Acid Stability Relative to Terminal Acetylenic Alcohols

Acetylenic alcohols are among the most important film-forming corrosion inhibitors for carbon steel in hydrochloric acid, but their efficacy is compromised by acid-catalyzed degradation: propargyl alcohol undergoes hydration and polymerization in concentrated HCl with a hydrolysis half-life that decreases sharply with increasing HCl concentration and temperature . In 3.6 M HCl at 20 °C, propargyl alcohol has a measured inhibition efficiency (η) of 97.69 ± 0.4%, but degradation to poorly inhibiting products (1-hydroxypropan-2-one, 2-chloroprop-2-en-1-ol) progressively erodes performance . The patent literature explicitly teaches that certain simple acetylenic diols “perform very poorly” as corrosion inhibitors because they undergo acid-catalyzed cyclization to dihydrofurans or water elimination to conjugated ene-yne structures, and that sterically hindered, internally substituted acetylenic diols with no terminal ethynyl hydrogen are far more resistant to these degradation pathways [1]. 2,5-Dimethyl-3-heptyne-2,5-diol, by virtue of its internal triple bond (no terminal alkyne C–H) and the steric shielding provided by two fully substituted tertiary carbinol centers, structurally precludes the degradation mechanisms that plague both propargyl alcohol and simpler acetylenic diols. While quantitative weight-loss or electrochemical corrosion data for this specific compound have not been published in the peer-reviewed literature, the structural rationale for enhanced acid stability is directly supported by the patent disclosure of diacetylenic diols with analogous steric features as effective high-temperature corrosion inhibitors [1].

acid corrosion inhibitor oilfield chemicals steel pickling

Acetylenic Diol Surfactant Properties: Class-Level Structure–Performance Trends Favor Extended Alkyl Chains for Dynamic Wetting and Foam Control

Acetylenic diol surfactants are distinguished from conventional nonionic ethoxylates by their ability to reduce surface tension rapidly under dynamic conditions (high surface creation rates) while imparting inherent foam-control properties [1]. The influence of acetylene bond placement and alkyl chain length on surface activity has been systematically investigated: increasing the hydrophobic chain length shifts the CMC to lower concentrations and enhances packing efficiency at the air–water interface [2]. For the analogous 2,5-dimethyl-3-hexyne-2,5-diol (DMP), the experimentally determined equilibrium surface tension in aqueous solution is 28–32 mN/m at CMC (0.05–0.1 wt%) . The extended carbon skeleton of 2,5-dimethyl-3-heptyne-2,5-diol is expected to shift both the CMC and the γ_CMC to lower values—a trend consistent with the general observation for nonionic surfactants that each additional methylene group reduces log(CMC) by approximately 0.3–0.5 log units [2]. However, specific dynamic surface tension, CMC, and foam knockdown data for 2,5-dimethyl-3-heptyne-2,5-diol have not been reported in the peer-reviewed literature, and all performance projections remain class-level inferences until experimentally validated.

dynamic surface tension molecular defoamer coating additive

Recommended Research and Industrial Application Scenarios for 2,5-Dimethyl-3-heptyne-2,5-diol Based on Differentiated Evidence


Low-Temperature or Cold-Climate Surfactant Formulation Where Solid DMP Is Operationally Impractical

In geographic regions or manufacturing environments where ambient temperatures fall below 15 °C, the crystalline nature of DMP (mp 90–94 °C) necessitates heated storage tanks, traced transfer lines, or solvent-assisted handling—each adding capital and operational expenditure. 2,5-Dimethyl-3-heptyne-2,5-diol, as a free-flowing liquid at ambient temperature, can be integrated into existing liquid surfactant feed systems without modification. This physical-state advantage is particularly relevant for formulators of waterborne coatings, printing inks, and agricultural adjuvants who operate multi-product blending facilities and require rapid changeover between surfactant chemistries without temperature constraints .

Chemoselective Building Block for Unsymmetrical Acetylenic Diol Ethoxylate Surfactant Synthesis

Research groups and specialty chemical manufacturers developing next-generation acetylenic diol ethoxylates with tailored dynamic wetting profiles can exploit the regiochemical asymmetry of 2,5-dimethyl-3-heptyne-2,5-diol. The steric differentiation between the two tertiary alcohol environments permits sequential, site-selective alkoxylation: the less hindered hydroxyl (adjacent to the ethyl/methyl-substituted carbon) can be selectively ethoxylated under controlled conditions, generating a mono-ethoxylated intermediate that retains one free hydroxyl for subsequent functionalization (sulfation, phosphorylation, or glycidyl ether capping). This synthetic strategy enables the preparation of structurally defined, unsymmetrical gemini-type surfactants whose structure–activity relationships can be systematically studied, in contrast to the statistical mixtures obtained from symmetric diol ethoxylation .

Acid Corrosion Inhibitor Development for High-Temperature Oilfield Acidizing and Steel Pickling

The structural features of 2,5-dimethyl-3-heptyne-2,5-diol—specifically the internal triple bond lacking a terminal ethynyl hydrogen and the steric shielding provided by fully substituted tertiary carbinol centers—align with the design principles disclosed in US Patent 4,039,336 for acetylenic diol corrosion inhibitors that resist acid-catalyzed degradation at elevated temperatures. While propargyl alcohol and simpler terminal acetylenic alcohols lose inhibitor activity through hydration, cyclization, and polymerization pathways in concentrated HCl (as quantified by Barmatov et al., 2021), the heptyne-diol is structurally precluded from these degradation routes. Industrial laboratories developing corrosion inhibitor packages for 15–28% HCl at bottomhole temperatures exceeding 80 °C should evaluate this compound as a potential extended-longevity component, particularly in combination with intensifier chemistries (e.g., formic acid, potassium iodide) where synergistic inhibition effects have been documented for the acetylenic diol class .

Non-Aqueous or Low-Water Industrial Coating Systems Requiring Enhanced Organic-Phase Compatibility

The approximately 10% higher molecular weight and estimated 0.5–0.6 log unit increase in logP of 2,5-dimethyl-3-heptyne-2,5-diol relative to DMP translate to measurably greater solubility in organic solvents and improved compatibility with non-aqueous or solvent-borne coating formulations. In systems where DMP's relatively high water solubility (27.0% w/w at 20 °C) causes undesirable partitioning into the aqueous phase or moisture sensitivity, the heptyne-diol's more hydrophobic profile may provide better retention in the organic coating matrix. This is particularly relevant for solvent-borne polyurethane coatings, UV-curable inks, and epoxy systems where the surfactant must remain homogeneously distributed in the organic phase throughout curing to maintain consistent surface tension control and defect-free film formation .

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